Isopropyl cyanoacrylate

Descripción general

Descripción

Isopropyl cyanoacrylate is a member of the cyanoacrylate family, which are strong, fast-acting adhesives with a wide range of applications in industrial, medical, and household settings. Cyanoacrylates are derived from esters of cyanoacrylic acid and are known for their rapid polymerization in the presence of moisture, forming long, strong chains .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl cyanoacrylate typically involves the Knoevenagel condensation reaction, where cyanoacetic acid is reacted with formaldehyde in the presence of a base to form cyanoacrylic acid. This acid is then esterified with isopropanol to produce this compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain consistent reaction conditions and high throughput. The final product is purified through distillation and other separation techniques to remove impurities and unreacted starting materials .

Análisis De Reacciones Químicas

Anionic Polymerization

Dominant mechanism under ambient conditions:

Radical Polymerization

Occurs in controlled environments with inhibitors (e.g., acetic acid) and initiators like AIBN :

-

Rate constants : k<sub>p</sub> = 1,610–1,622 L·mol⁻¹·s⁻¹, k<sub>t</sub> = 4.04–4.11 × 10⁸ L·mol⁻¹·s⁻¹ (ethyl analog data) .

-

Crosslinking potential : Limited due to the absence of unsaturated side chains .

Degradation Reactions

Poly(isopropyl cyanoacrylate) degrades via hydrolytic scission under physiological conditions :

Degradation pathway :

| Condition | Degradation Rate (Half-Life) | Products |

|---|---|---|

| Neutral pH | Days to weeks | Formaldehyde, cyanoacetate |

| Alkaline pH | Hours | Accelerated depolymerization |

Reactivity with Substrates

Aplicaciones Científicas De Investigación

Medical Applications

Isopropyl cyanoacrylate is widely used in medical settings due to its effectiveness as a tissue adhesive. Its applications include:

- Wound Closure : It is employed for closing surgical incisions and traumatic wounds, offering advantages such as reduced healing time and minimal scarring compared to traditional sutures. Studies have shown that patients experience less sensitivity and erythema with cyanoacrylate than with sutures .

- Oral Surgery : In oral and maxillofacial surgery, this compound has been used for mucosal incisions, biopsies, and the closure of maxillary sinus membrane perforations. A study indicated complete healing without inflammation when used in animal models .

- Periodontics : It has been utilized for stabilizing grafts in root coverage procedures, showing stable results over five years in case studies . Additionally, it has been effective in treating early enamel lesions and bonding orthodontic brackets .

- Emergency Medicine : this compound serves as a hemostatic agent in high-risk extraction cases, providing immediate hemostasis .

Industrial Applications

In industrial settings, this compound is favored for its versatility as a strong adhesive:

- Manufacturing : It is used to bond various materials such as plastics, metals, and ceramics due to its rapid curing properties. The compound's ability to form strong bonds even on low-energy surfaces makes it ideal for diverse manufacturing processes .

- Modeling and Prototyping : Hobbyists utilize it for constructing models and prototypes because of its quick-setting nature and strong adhesion capabilities .

Research Applications

This compound has significant applications in scientific research:

- Polymer Chemistry : It serves as a monomer for synthesizing various polymers and copolymers. Its rapid polymerization mechanism allows researchers to explore new materials with tailored properties .

- Biomimetic Adhesives : Researchers are investigating its use in developing bio-inspired adhesives that mimic natural bonding processes, which could lead to advancements in medical adhesives and drug delivery systems.

Case Study 1: Oral Surgery

A clinical trial involving 30 patients compared the efficacy of this compound with traditional sutures for oral surgeries. Results showed that hemostasis was achieved more rapidly with the adhesive, with no significant differences in healing or complication rates between the two methods .

Case Study 2: Root Coverage

In a case series focused on gingival graft stabilization using this compound, adequate flap stabilization was achieved with reduced surgical time. Five-year follow-up indicated stable results without complications .

Data Table: Comparative Applications of Cyanoacrylates

| Application Area | Type of Cyanoacrylate Used | Key Benefits |

|---|---|---|

| Wound Closure | This compound | Rapid healing, minimal scarring |

| Oral Surgery | This compound | Effective for mucosal closures |

| Periodontics | This compound | Stabilizes grafts effectively |

| Industrial Bonding | Ethyl/Butyl Cyanoacrylate | Strong bonds on various substrates |

| Research (Polymer Synthesis) | This compound | Versatile monomer for new materials |

Mecanismo De Acción

The mechanism of action of isopropyl cyanoacrylate involves rapid anionic polymerization initiated by moisture. The cyanoacrylate group contains strong electron-withdrawing nitrile and ester groups, which polarize the double bond and facilitate the formation of a carbanion. This carbanion rapidly reacts with additional cyanoacrylate molecules, leading to the formation of long polymer chains . The adhesive properties are due to the strong intermolecular forces and hydrogen bonding between the polymer and the substrate .

Comparación Con Compuestos Similares

Isopropyl cyanoacrylate can be compared with other cyanoacrylates such as:

Methyl cyanoacrylate: Known for its fast-setting properties and commonly used in household adhesives.

Ethyl cyanoacrylate: Widely used in industrial and medical applications due to its strong bonding capabilities.

Butyl cyanoacrylate: Preferred in medical applications for its flexibility and lower toxicity.

Octyl cyanoacrylate: Used in medical and veterinary applications for its biocompatibility and reduced skin irritation.

This compound is unique in its balance of fast-setting properties and strong adhesive capabilities, making it suitable for a variety of applications .

Actividad Biológica

Isopropyl cyanoacrylate (IPCA) is a type of cyanoacrylate adhesive that has garnered attention in various medical and surgical applications due to its unique biological properties. This article explores the biological activity of IPCA, including its cytotoxicity, biocompatibility, wound healing efficacy, and potential adverse effects based on diverse research findings.

Overview of this compound

This compound is a fast-acting adhesive that polymerizes in the presence of moisture, forming a strong bond. Its applications range from surgical wound closure to tissue stabilization in various medical procedures. Unlike traditional sutures, IPCA offers several advantages, including reduced surgical time and improved patient outcomes.

Cytotoxicity and Biocompatibility

The cytotoxic effects of cyanoacrylate adhesives, including IPCA, have been a focal point in research. Studies indicate that unpolymerized cyanoacrylates exhibit significant cytotoxicity, which diminishes once polymerization occurs. For instance, a study comparing various cyanoacrylates found that while unpolymerized forms exhibited high toxicity to fibroblasts (Fbs) and mast cells (MCs), polymerized forms showed improved cell viability and reduced inflammatory responses .

Table 1: Cytotoxicity Assessment of Cyanoacrylates

| Type of Cyanoacrylate | Cell Viability (%) | Cytotoxicity Level |

|---|---|---|

| Unpolymerized IPCA | 45% | High |

| Polymerized IPCA (Day 1) | 75% | Moderate |

| Polymerized IPCA (Day 4) | 90% | Low |

Wound Closure

IPCA has been effectively used for wound closure in various surgical settings. A clinical study involving patients undergoing extraoral surgeries demonstrated that those treated with IPCA experienced superior outcomes in terms of scar visibility and patient satisfaction compared to traditional sutures . The study reported no significant differences in complications such as erythema or swelling between the two groups.

Tissue Stabilization

In dental applications, IPCA has shown promise for stabilizing grafts during periodontal procedures. A case series documented the use of dental cyanoacrylate for graft stabilization, resulting in successful flap stabilization and favorable long-term outcomes over five years . This suggests that IPCA can be an effective alternative to sutures in specific contexts.

Histopathological Responses

The introduction of cyanoacrylates into tissues elicits a local inflammatory response. Research indicates that the inflammatory reaction is primarily due to the heat generated during polymerization and the release of formaldehyde . Histological evaluations following the application of n-butyl cyanoacrylate (n-BCA) revealed acute inflammation characterized by polymorphonuclear cell infiltration within 24-48 hours post-application. In contrast, studies on IPCA have not reported significant long-term adverse histological changes when properly applied.

Adverse Effects and Hypersensitivity Reactions

While generally well-tolerated, some patients may experience hypersensitivity reactions to cyanoacrylate adhesives. Type I hypersensitivity reactions have been documented, characterized by immediate allergic responses such as urticaria or asthma following exposure . Additionally, delayed-type hypersensitivity reactions can occur, manifesting as allergic contact dermatitis. Monitoring for these reactions is crucial during clinical use.

Propiedades

IUPAC Name |

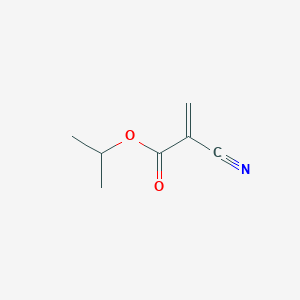

propan-2-yl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5(2)10-7(9)6(3)4-8/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGOMFWCSGKGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25931-02-6 | |

| Record name | Isopropyl α-cyanoacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25931-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6065133 | |

| Record name | Isopropyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10586-17-1 | |

| Record name | Isopropyl cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10586-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl cyanoacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010586171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-cyano-, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 2-cyanoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CYANOACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I03LI0901Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.